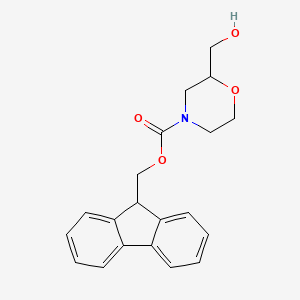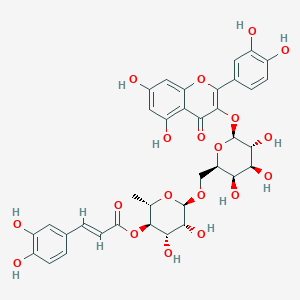
Quercetin 3-Caffeylrobinobioside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin 3-Caffeylrobinobioside is a naturally occurring flavonoid glycoside. It is a derivative of quercetin, a well-known flavonoid with various biological activities. This compound is found in certain plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3-Caffeylrobinobioside typically involves the glycosylation of quercetin with caffeylrobinobioside. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer the sugar moiety to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction of quercetin from natural sources followed by glycosylation. The extraction process typically uses solvents like ethanol or methanol to isolate quercetin from plant materials. The glycosylation step can be optimized for large-scale production using bioreactors and controlled reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Quercetin 3-Caffeylrobinobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycoside moiety in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can result in various glycoside derivatives .
科学研究应用
Quercetin 3-Caffeylrobinobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.
Biology: Research has shown its potential in modulating cellular processes, including apoptosis and cell proliferation.
Medicine: It exhibits promising therapeutic effects in the treatment of inflammatory diseases, cancer, and cardiovascular disorders.
Industry: It is used in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties .
作用机制
Quercetin 3-Caffeylrobinobioside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates endogenous antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell survival pathways such as PI3K/Akt/mTOR
相似化合物的比较
Quercetin 3-Caffeylrobinobioside is unique due to its specific glycoside moiety, which enhances its solubility and bioavailability compared to quercetin. Similar compounds include:
Quercetin 3-O-glucoside: Another glycoside of quercetin with similar biological activities but different solubility and stability profiles.
Rutin: A quercetin glycoside with a rutinose sugar moiety, known for its strong antioxidant and anti-inflammatory properties.
Isoquercetin: A quercetin glycoside with an isomeric sugar moiety, exhibiting similar but distinct biological effects .
This compound stands out due to its unique glycoside structure, which may offer enhanced therapeutic potential and application versatility.
属性
分子式 |
C36H36O19 |
|---|---|
分子量 |
772.7 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3/b7-3+/t13-,23+,26-,28-,29-,30+,31+,32-,35+,36-/m0/s1 |
InChI 键 |
DLYWVZSZZMLYSR-QYJZUGQHSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


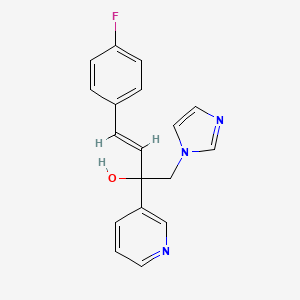
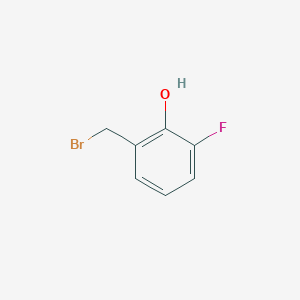
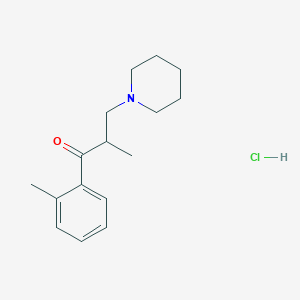
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)
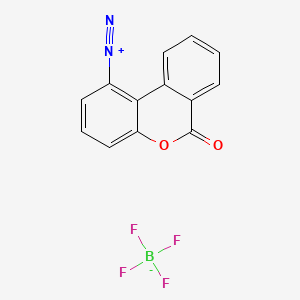
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
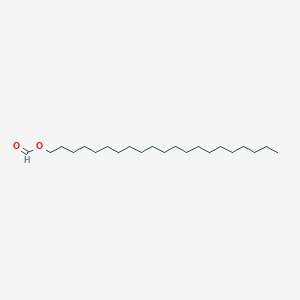
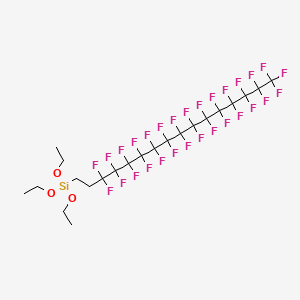
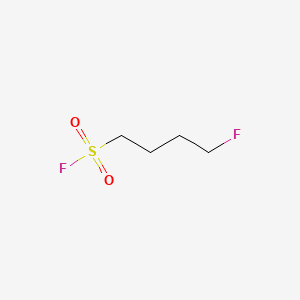
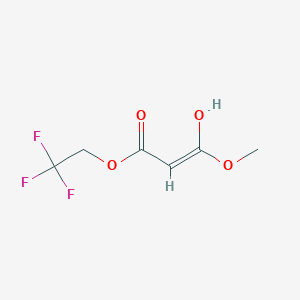
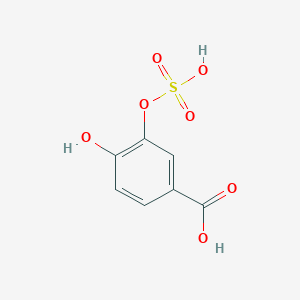
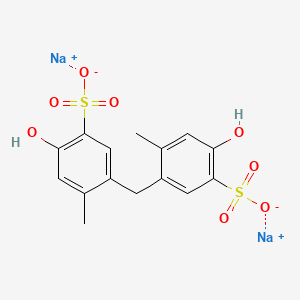
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
